molecular formula C23H23ClN2O5 B1662261 RMI-61140 CAS No. 24140-98-5

RMI-61140

カタログ番号: B1662261
CAS番号: 24140-98-5
分子量: 442.9 g/mol
InChIキー: OOHVXDUNWCMZCI-BTJKTKAUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

合成方法

合成経路と反応条件

2-クロロ-11-(4-メチルピペラジノ)ジベンゾ[b,f]オキセピンマレアートの合成は、いくつかの段階を伴います。 一般的な方法の1つは、2-クロロジベンゾ[b,f]オキセピンと4-メチルピペラジンを特定の条件下で反応させて、目的の生成物を生成する方法です 。反応は通常、ジメチルスルホキシド(DMSO)などの溶媒を使用し、反応を促進するために加熱することが必要になる場合があります。

工業生産方法

2-クロロ-11-(4-メチルピペラジノ)ジベンゾ[b,f]オキセピンマレアートの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、温度、圧力、溶媒組成などの反応条件を慎重に制御し、最終製品の高い収率と純度を確保することが含まれます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate involves several steps. One common method includes the reaction of 2-chlorodibenz[b,f]oxepin with 4-methylpiperazine under specific conditions to form the desired product . The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent composition, to ensure high yield and purity of the final product .

化学反応の分析

反応の種類

2-クロロ-11-(4-メチルピペラジノ)ジベンゾ[b,f]オキセピンマレアートは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。 反応条件は、目的の変換に応じて異なりますが、多くの場合、制御された温度と特定の溶媒を伴います .

生成される主な生成物

これらの反応から生成される主な生成物は、反応の種類によって異なります。 たとえば、酸化によって酸化された誘導体が生成される可能性があり、一方、置換反応によって、さまざまな官能基を持つさまざまな置換された化合物が生成される可能性があります .

科学的研究の応用

2-クロロ-11-(4-メチルピペラジノ)ジベンゾ[b,f]オキセピンマレアートには、いくつかの科学研究における応用があります。

作用機序

2-クロロ-11-(4-メチルピペラジノ)ジベンゾ[b,f]オキセピンマレアートの作用機序には、ドーパミン受容体との相互作用が関与しています。ドーパミンD2様受容体拮抗薬として、これらの受容体に結合し、その活動を阻害します。 この相互作用は、神経伝達物質のシグナル伝達経路に影響を与え、さまざまな生理学的効果をもたらします この化合物のD4受容体に対する選択性も、その独特の薬理学的プロファイルに貢献しています .

類似の化合物との比較

2-クロロ-11-(4-メチルピペラジノ)ジベンゾ[b,f]オキセピンマレアートは、クロザピンなどの他のドーパミン受容体拮抗薬と比較することができます。

2-クロロ-11-(4-メチルピペラジノ)ジベンゾ[b,f]オキセピンマレアートの独自性は、D4受容体に対する特定の選択性であり、これは、より幅広いまたは異なる受容体標的を持つ他の化合物とは異なります .

類似化合物との比較

2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate can be compared with other dopamine receptor antagonists, such as:

The uniqueness of 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate lies in its specific selectivity for D4 receptors, which distinguishes it from other compounds with broader or different receptor targets .

生物活性

RMI-61140 is an orally active neuroleptic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound primarily functions as a dopamine receptor antagonist . Its action on dopamine receptors is crucial for its neuroleptic effects, which include the modulation of spontaneous motility and muscle tone. The compound has been shown to:

  • Decrease spontaneous motor activity in animal models.
  • Enhance barbiturate-induced sleep, indicating potential sedative properties .

1. Neuropharmacological Effects

This compound exhibits significant effects on the central nervous system (CNS). Research indicates that the compound can reduce anxiety-like behaviors and may have implications for treating disorders characterized by hyperactivity or agitation.

2. Impact on Motor Activity

In studies involving mice, this compound was observed to decrease both spontaneous motility and muscle tone. This suggests a potential application in conditions where motor activity needs to be controlled, such as in certain psychiatric disorders or movement disorders .

3. Sedative Properties

The ability of this compound to increase sleep duration when combined with barbiturates points to its sedative properties. This could make it a candidate for further investigation in sleep disorders or as an adjunct therapy in anesthesia .

Case Study Overview

A variety of studies have been conducted to assess the efficacy and safety of this compound. Below is a summary table highlighting key findings from selected research:

Study ReferenceObjectiveKey Findings
MedChemExpress Evaluate biological activityDecreased spontaneous motility; increased sleep durationSupports potential use as a sedative and motor activity modulator
PubMed Investigate neuroleptic effectsSignificant reduction in anxiety-like behavior in animal modelsSuggests efficacy in managing anxiety-related disorders
MedChemExpress Assess receptor interactionAntagonistic effects on dopamine receptors confirmedValidates mechanism of action as a dopamine antagonist

Discussion

The biological activity of this compound demonstrates its potential as a therapeutic agent in various neurological and psychiatric conditions. The modulation of dopamine receptors aligns with established treatments for disorders such as schizophrenia and bipolar disorder, where dopamine dysregulation plays a critical role.

Future Research Directions
Further research is required to explore:

  • Long-term effects and safety profiles in clinical settings.
  • Potential interactions with other pharmacological agents.
  • Efficacy in human trials, particularly focusing on specific psychiatric conditions.

Q & A

Basic Research Questions

Q. What are standard experimental protocols for assessing RMI-61140’s neuroinhibitory effects in preclinical models?

  • Methodological Answer : Begin with in vivo rodent models (e.g., mice) to evaluate spontaneous motility and muscle tone reduction, as these are primary endpoints for neuroinhibitory activity. Use dose-response studies starting at 1–5 mg/kg (oral administration), with positive controls (e.g., apomorphine for dopamine receptor agonism) and vehicle controls. Measure behavioral outcomes via open-field tests or rotarod assays, ensuring blinding and randomization to minimize bias. Include pharmacokinetic analysis to correlate plasma concentrations with observed effects .

Q. How should researchers determine appropriate dosage ranges for this compound in initial studies?

  • Methodological Answer : Start with literature-derived IC₅₀ values (e.g., 1.2–1.8 nM for dopamine uptake inhibition in rodent models) to estimate effective doses. Adjust for bioavailability using allometric scaling from in vitro to in vivo models. Conduct pilot studies with 3–4 dose levels to establish a dose-response curve, prioritizing subchronic administration (3–7 days) to assess acute vs. sustained effects. Monitor for off-target actions via receptor profiling assays (e.g., dopamine D1/D2, serotonin receptors) .

Q. What are critical parameters for validating this compound’s pharmacological specificity?

  • Methodological Answer : Use competitive binding assays to confirm selectivity for dopamine transporters over related targets (e.g., norepinephrine or serotonin transporters). Employ knockout rodent models (e.g., DAT-KO mice) to isolate this compound’s mechanism. Cross-validate findings with functional MRI or microdialysis to measure extracellular dopamine levels in striatal regions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different animal models?

  • Methodological Answer : Apply meta-analysis frameworks to compare datasets (e.g., murine vs. primate models). Stratify results by variables such as species-specific metabolic pathways, dosing regimens, or environmental factors (e.g., stress-induced hyperlocomotion). Use Bayesian statistics to quantify uncertainty and identify confounding variables. Replicate conflicting experiments under standardized conditions, adhering to ARRIVE guidelines for preclinical reporting .

Q. What methodologies are recommended for investigating this compound’s long-term neuroadaptive responses?

  • Methodological Answer : Design longitudinal studies with chronic administration (4–12 weeks) in transgenic models (e.g., tauopathy or Parkinsonian mice). Employ transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to track dopamine transporter expression and post-translational modifications. Pair with behavioral sensitization assays to correlate molecular changes with functional outcomes. Include washout periods to assess reversibility of effects .

Q. How should researchers address variability in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific distribution, accounting for blood-brain barrier permeability. Validate models with in situ perfusion techniques or PET imaging. Apply population PK analysis to identify covariates (e.g., age, sex) influencing inter-individual variability. Cross-reference with human hepatocyte data for translational relevance .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

  • Methodological Answer : Use mixed-effects models to handle repeated-measures data (e.g., daily behavioral scores). Apply non-linear regression for dose-response curves (Hill equation) and calculate AUC for cumulative effects. Adjust for multiple comparisons via false discovery rate (FDR) correction. Share raw datasets and analysis code in repositories like Figshare to enhance reproducibility .

Q. How can researchers ensure rigor when comparing this compound to other neuroinhibitors (e.g., GBR 12783)?

  • Methodological Answer : Conduct head-to-head studies under identical experimental conditions. Use equieffective doses based on IC₅₀ ratios and include isobolographic analysis to assess synergistic/additive interactions. Validate findings with ex vivo brain slice electrophysiology to measure transporter inhibition kinetics .

Q. Ethical and Reporting Standards

Q. What are the ethical considerations for long-term this compound studies in animal models?

  • Methodological Answer : Follow institutional guidelines for humane endpoints (e.g., weight loss >20%, severe motor deficits). Use non-invasive monitoring (e.g., video tracking) to minimize stress. Report compliance with ARRIVE 2.0 guidelines, including sample size justification and randomization protocols. Pre-register study designs on platforms like OSF to reduce bias .

Q. How should researchers document this compound’s synthesis and purity for reproducibility?

  • Methodological Answer :
    Provide detailed HPLC/LC-MS chromatograms, NMR spectra, and elemental analysis in supplementary materials. Specify batch-to-batch variability (<5% purity deviation) and storage conditions (e.g., -20°C in inert atmosphere). Reference synthetic protocols against peer-reviewed methods (e.g., USP guidelines) .

特性

IUPAC Name

(Z)-but-2-enedioic acid;1-(3-chlorobenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,12-13H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHVXDUNWCMZCI-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042571
Record name 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24140-98-5
Record name 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RMI-61140
Reactant of Route 2
RMI-61140
Reactant of Route 3
RMI-61140
Reactant of Route 4
RMI-61140
Reactant of Route 5
RMI-61140
Reactant of Route 6
RMI-61140

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。